molecular formula C10H8N2O B14611561 Pyrazine, phenyl-, 4-oxide CAS No. 58861-94-2

Pyrazine, phenyl-, 4-oxide

Cat. No.: B14611561
CAS No.: 58861-94-2
M. Wt: 172.18 g/mol
InChI Key: UTXGEXLIYSRSOP-UHFFFAOYSA-N
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Description

Pyrazine, phenyl-, 4-oxide: is a heterocyclic aromatic organic compound It is characterized by a pyrazine ring substituted with a phenyl group and an oxygen atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of pyrazine, phenyl-, 4-oxide often involves large-scale oxidative cyclization processes. These methods are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Pyrazine, phenyl-, 4-oxide is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of various bacterial and viral strains .

Medicine: this compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of pyrazine, phenyl-, 4-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Properties

CAS No.

58861-94-2

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-oxido-3-phenylpyrazin-1-ium

InChI

InChI=1S/C10H8N2O/c13-12-7-6-11-10(8-12)9-4-2-1-3-5-9/h1-8H

InChI Key

UTXGEXLIYSRSOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C[N+](=C2)[O-]

Origin of Product

United States

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